molecular formula C29H32ClNO5 B14959223 7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14959223
M. Wt: 510.0 g/mol
InChI Key: JMUUOWJPKJJPHW-UHFFFAOYSA-N
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Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a chlorophenyl group, and a chromen-2-one core. These structural features contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C29H32ClNO5

Molecular Weight

510.0 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(3-chlorophenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C29H32ClNO5/c1-18-23-9-10-25(35-17-20-6-5-8-22(30)14-20)19(2)27(23)36-28(33)24(18)15-26(32)31-13-12-29(34)11-4-3-7-21(29)16-31/h5-6,8-10,14,21,34H,3-4,7,11-13,15-17H2,1-2H3

InChI Key

JMUUOWJPKJJPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Decahydroisoquinoline Moiety: This can be achieved through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Attachment of the Chromen-2-one Core: This involves the condensation of the decahydroisoquinoline derivative with a suitable chromen-2-one precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step typically involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

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